molecular formula C7H6ClNO B1285282 5-Methylnicotinoyl chloride CAS No. 884494-95-5

5-Methylnicotinoyl chloride

Cat. No.: B1285282
CAS No.: 884494-95-5
M. Wt: 155.58 g/mol
InChI Key: OSFVFNVXUQRYIX-UHFFFAOYSA-N
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Description

5-Methylnicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO. It is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the 5-position of the pyridine ring and a chloride group attached to the carbonyl carbon. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals .

Scientific Research Applications

5-Methylnicotinoyl chloride has several applications in scientific research:

Safety and Hazards

5-Methylnicotinoyl chloride is classified as an irritant and corrosive substance . Proper safety measures should be taken when handling this chemical to avoid exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylnicotinoyl chloride can be synthesized through the reaction of 5-methylnicotinic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions usually include an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylnicotinoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 5-methylnicotinic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; conditions may include the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    5-Methylnicotinic Acid: Formed from hydrolysis.

    5-Methyl-3-pyridinemethanol: Formed from reduction.

Mechanism of Action

The mechanism of action of 5-methylnicotinoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This acylation can lead to the modification of the molecular targets, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or drug development .

Comparison with Similar Compounds

Similar Compounds

    Nicotinoyl Chloride: Similar structure but lacks the methyl group at the 5-position.

    Isonicotinoyl Chloride: Similar structure but with the carbonyl group at the 4-position of the pyridine ring.

    Picolinoyl Chloride: Similar structure but with the carbonyl group at the 2-position of the pyridine ring.

Uniqueness

5-Methylnicotinoyl chloride is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

5-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFVFNVXUQRYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561434
Record name 5-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-95-5
Record name 5-Methyl-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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